molecular formula C18H20N6O2 B2651222 (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide CAS No. 1376347-06-6

(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B2651222
CAS No.: 1376347-06-6
M. Wt: 352.398
InChI Key: LQRUZCYXTGAIBW-INIZCTEOSA-N
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Description

(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a pyrazole ring, and a pyridine ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the pyrazole ring, and the pyridine ring. The synthetic route may include:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

    Formation of the Pyrazole Ring: This step can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors, often using a combination of reagents like ammonium acetate and acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Researchers may investigate its effects on specific targets, such as enzymes or receptors, to develop new drugs.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-2-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide
  • (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-4-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide

Uniqueness

The uniqueness of (2S)-1-(prop-2-yn-1-yl)-N-(1-{[(pyridin-3-yl)carbamoyl]methyl}-1H-pyrazol-4-yl)pyrrolidine-2-carboxamide lies in its specific arrangement of functional groups and rings. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Properties

IUPAC Name

(2S)-N-[1-[2-oxo-2-(pyridin-3-ylamino)ethyl]pyrazol-4-yl]-1-prop-2-ynylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-2-8-23-9-4-6-16(23)18(26)22-15-11-20-24(12-15)13-17(25)21-14-5-3-7-19-10-14/h1,3,5,7,10-12,16H,4,6,8-9,13H2,(H,21,25)(H,22,26)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRUZCYXTGAIBW-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1C(=O)NC2=CN(N=C2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1CCC[C@H]1C(=O)NC2=CN(N=C2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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